Product packaging for Jaboticabin(Cat. No.:)

Jaboticabin

Cat. No.: B1258459
M. Wt: 334.28 g/mol
InChI Key: LFLJQGHNYLKTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaboticabin is a minor depside, a type of polyphenolic compound, identified in the peel of Jaboticaba fruit (Myrciaria cauliflora) . It has also been isolated from other natural sources, such as black raspberry (Rubus coreanum) . As a depside, it consists of multiple phenolic acid units and contributes to the overall bioactive profile of its source plants. Initial research into its bioactivity suggests potential for the treatment of chronic obstructive pulmonary disease (COPD), which has prompted successful laboratory synthesis to enable further study . In vitro studies on Jaboticaba peel extracts, which contain this compound among a wide array of other polyphenols like anthocyanins and ellagitannins, have demonstrated significant antioxidant and radical-scavenging activity . These extracts have shown promising research results, including the induction of endoplasmic reticulum stress and apoptosis, as well as the inhibition of cell viability, migration, and invasion in studies on breast cancer cell lines . Similar extracts have also shown anti-proliferative effects on colorectal and prostate cancer cells in vitro . It is crucial to note that these observed effects are associated with complex fruit extracts and not with isolated this compound alone. The specific mechanisms of action, molecular targets, and full pharmacological potential of purified this compound require extensive further investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O8 B1258459 Jaboticabin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

[3,5-dihydroxy-2-(2-methoxy-2-oxoethyl)phenyl] 3,4-dihydroxybenzoate

InChI

InChI=1S/C16H14O8/c1-23-15(21)7-10-12(19)5-9(17)6-14(10)24-16(22)8-2-3-11(18)13(20)4-8/h2-6,17-20H,7H2,1H3

InChI Key

LFLJQGHNYLKTBB-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O

Synonyms

jaboticabin

Origin of Product

United States

Occurrence and Natural Distribution of Jaboticabin

Primary Botanical Sources: Myrciaria cauliflora (Jaboticaba) Fruit

The principal and most well-documented natural source of Jaboticabin (B602120) is the fruit of the Myrciaria cauliflora tree, commonly known as the Jaboticaba or Brazilian Grape Tree. stuartxchange.com This plant is native to Brazil and is recognized for its cauliflorous nature, where fruits grow directly on the trunk and branches. stuartxchange.com The fruit is a dark-purple, round berry with a white, gelatinous pulp. researchgate.net While the fruit is consumed fresh and used in various products like jellies, wines, and liqueurs, its chemical composition, particularly of its by-products, is a subject of ongoing research. researchgate.netfoodsciencejournal.com

Research into the phytochemical profile of the Myrciaria cauliflora plant reveals a specific distribution of this compound across its various tissues. The compound is not uniformly present, with studies consistently identifying the fruit's peel as the primary and most significant reservoir of this compound. researchgate.netnih.gov

The industrial processing of Jaboticaba fruit for products like juice and wine generates a significant amount of by-products, including the peel, seeds, and residual pulp, which together can constitute about 40-50% of the whole fruit. sci-hub.seresearchgate.net These by-products, particularly the peel, are rich in bioactive compounds. sci-hub.se

A study exploring the distribution of this compound confirmed that the peel of the Jaboticaba fruit is the major source of this anti-inflammatory depside. nih.gov While other parts of the plant, such as the wood, have been analyzed for other polyphenols, the concentration of this compound is highest in the peel. nih.gov In a comprehensive analysis of the fruit's parts, the peel demonstrated the highest total phenolic content, followed by the residue (peel, seeds, and adhered pulp), seeds, the whole fruit, and finally the pulp, which contains very little. sci-hub.se Although the leaves and bark also contain various phytochemicals, the primary concentration of this compound is localized to the fruit peel. stuartxchange.com

Table 1: Relative Distribution of Phenolic Compounds in Myrciaria cauliflora Fruit Tissues

Plant TissueRelative Phenolic ContentThis compound Concentration
Peel HighestMajor Source
Residue (Peel, Seed, Pulp) HighModerate
Seeds MediumLow / Not specified
Whole Fruit MediumLow / Not specified
Pulp LowestNegligible
Wood Contains other polyphenolsNot a primary source

This table provides a generalized summary based on available research. nih.govsci-hub.se

Identification of this compound in Other Plant Species (e.g., Rubus coreanum, Kiwi, Cranberry, Chokeberry)

While Myrciaria cauliflora is the most prominent source, this compound has also been isolated and identified in several other unrelated plant species. This suggests a wider distribution in the plant kingdom than its name implies.

Research has successfully identified this compound in the following species:

Black Raspberry (Rubus coreanum) : The compound was identified in the ripened fruits of the black raspberry. researchgate.net

Kiwifruit (Actinidia chinensis) : this compound was isolated from the leaves of the kiwifruit plant. researchgate.net

Cranberry (Vaccinium macrocarpon) : The compound was detected in cranberry juice. researchgate.net

Chokeberry (Aronia melanocarpa) : this compound has been found in chokeberry fruits. researchgate.net

The discovery of this compound and its derivatives in these common edible fruits highlights its presence across different plant families and tissues. researchgate.net

Table 2: Other Plant Species Containing this compound

Common NameScientific NamePlant Part(s) Where Identified
Black RaspberryRubus coreanumRipened Fruit
KiwifruitActinidia chinensisLeaves
CranberryVaccinium macrocarponFruit Juice
ChokeberryAronia melanocarpaFruit

Source: researchgate.net

Impact of Geographical and Environmental Factors on this compound Accumulation

The biosynthesis and accumulation of phenolic compounds, including depsides like this compound, in plants are not static. They are influenced by a complex interplay of genetic factors and external conditions. nih.govbvsalud.org The concentration of these secondary metabolites can vary depending on a number of factors such as the plant's genotype, its stage of maturity at harvest, and the environmental conditions of its growing region. nih.gov

Ecological factors known to influence the quality and chemical composition of fruits include:

Climatic Conditions : Temperature, sunlight exposure, and water availability can significantly affect phytochemical production. nih.govirb.hr

Soil Characteristics : The type of soil and its mineral composition can impact the nutrient uptake and metabolic pathways of the plant. irb.hr

Geographical Location : Different growing regions present unique combinations of the above factors, leading to variations in fruit composition. For example, studies on Aronia (chokeberry) have shown that fruits from different regions in Korea exhibit significant differences in their sugar content, acidity, and levels of total polyphenols, flavonoids, and anthocyanins. nih.gov

Advanced Methodologies for the Isolation and Extraction of Jaboticabin

Conventional Solvent-Based Extraction Techniques

Conventional methods for extracting jaboticabin (B602120) typically rely on the use of organic solvents and standard laboratory equipment. These techniques are foundational and widely understood, though they often involve longer extraction times and larger solvent volumes compared to non-conventional methods. firsthope.co.inresearchgate.net

Sequential Solvent Extraction Approaches

Sequential solvent extraction is a methodical approach that utilizes a series of solvents of increasing polarity to separate compounds from a matrix based on their solubility. This technique can be employed for both analytical and preparative purposes. For instance, a sequence starting with a non-polar solvent like hexane, followed by ethyl acetate, and then a polar solvent like methanol (B129727) can effectively fractionate complex mixtures. This allows for the targeted isolation of polar compounds such as this compound while removing non-polar substances like lipids and waxes in earlier steps.

In the context of jaboticaba by-products, sequential extraction has been conceptualized as a biorefinery process. researchgate.net An advanced application involves the sequential recovery of different classes of valuable compounds. Research has demonstrated a route where an anthocyanin-rich fraction, containing this compound, is first extracted using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and propylene (B89431) glycol (ChCl:Pro). ufsc.br Following this, the remaining solid material is used for the subsequent extraction of a pectin-rich fraction, showcasing an efficient, value-added approach to utilizing the raw material. researchgate.netufsc.br

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) is an enhancement of traditional solvent extraction that uses high-frequency sound waves (typically >20 kHz) to improve the process. The acoustic energy creates cavitation bubbles in the solvent; the formation and collapse of these bubbles near the plant cell walls cause cell disruption, which enhances solvent penetration and accelerates mass transfer. nih.gov This technique is recognized as a more economical, rapid, and straightforward alternative to other novel methods like pressurized liquid extraction. nih.govscielo.br

Studies on the extraction of anthocyanins, including this compound, from jaboticaba peel have shown that UAE can yield significantly more bioactive compounds compared to methods without sonication. nih.gov The efficiency of UAE is influenced by several key variables, including solvent composition, pH, extraction time, temperature, and ultrasound power. scielo.brresearchgate.net Solvent composition, particularly the concentration of ethanol (B145695) or methanol in water, has been identified as the most influential factor. scielo.br While increasing ultrasound power does not always lead to a higher content of total monomeric anthocyanins, extending the extraction time generally improves yields. nih.govresearchgate.net

Table 1: Research Findings on Ultrasonic-Assisted Extraction (UAE) of Compounds from Jaboticaba Peel
Key Parameter(s) StudiedSolventOptimal Conditions/Key FindingsReference
Solvent composition, solvent-to-sample ratio, ultrasound amplitude and cycle, pH, temperatureMethanol/WaterSolvent composition was the most significant variable. An optimal extraction time of 10 minutes was sufficient. scielo.br
Power density, timeEthanol/WaterIncreased process time resulted in better yields. The highest antioxidant capacity and anthocyanin content were found at the longest extraction time. nih.govresearchgate.net
Time, pHWaterOptimal conditions for cyanidin-3-O-glucoside extraction were 10 min at 25 kHz and pH 1.5. For all major phenolics, 20 min was optimal. nih.gov
Solvent concentration, pH, timeEthanolThe technique yielded significant amounts of anthocyanins (4.8 mg/g) and other phenolics from dry jaboticaba peel. researchgate.net

Agitated Bed Extraction Methodologies

Agitated bed extraction is a conventional solid-liquid extraction method where the plant material is mixed with a solvent and subjected to continuous agitation, typically through orbital shaking in an incubator. nih.gov This constant motion facilitates the dissolution of target compounds into the solvent. Studies focusing on jaboticaba skin have utilized this technique to optimize the extraction of anthocyanins. nih.govmdpi.com

The primary variables investigated in this method are solvent concentration, temperature, and the solid-to-liquid ratio. nih.govmdpi.com Research has shown that for anthocyanin extraction from jaboticaba, the ethanol concentration and the solid-to-liquid ratio are the most critical factors. nih.gov Specifically, the highest content of anthocyanins was achieved when using ethanol concentrations ranging from 60% to 80%. nih.govmdpi.com One study identified an adequate set of conditions for anthocyanin recovery as a temperature of 50°C, an ethanol concentration of 74%, and a solid-to-liquid ratio of 1:13. researchgate.net

Table 2: Findings from Agitated Bed Extraction of Jaboticaba Skin
ParameterTested Range/ValueKey FindingReference
Anthocyanin Content58.92 to 284.09 mg cyanidin-3-glucoside/100 gDemonstrates the range of yields possible depending on conditions. nih.govmdpi.com
Ethanol Concentration60% - 80%This range provided the highest anthocyanin content. nih.govmdpi.com
Influential VariablesEthanol concentration, solid:liquid ratioThese were the variables that most significantly affected anthocyanin yield. nih.gov
Optimized Condition50°C, 74% ethanol, 1:13 solid:liquid ratioA condition selected as adequate for anthocyanin extraction. researchgate.net

Non-Conventional and Green Extraction Technologies

Driven by the principles of green chemistry, non-conventional extraction technologies aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and shorten extraction times while often increasing yield and selectivity. researchgate.net

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses solvents at elevated temperatures (50–200°C) and pressures (5–15 MPa). firsthope.co.inresearchgate.net These conditions keep the solvent in a liquid state above its atmospheric boiling point, which decreases its viscosity and surface tension while increasing its solvation power, leading to faster and more efficient extractions with reduced solvent consumption. researchgate.net

The application of PLE to jaboticaba skins has been studied using green solvents like ethanol and water. researchgate.net Research has shown that combining PLE with aqueous solutions of Deep Eutectic Solvents (DES) can significantly enhance extraction efficiency. In one study, PLE using a DES solution at 90°C yielded up to 50% more anthocyanins than extractions using conventional solvents like water or acidified water. ufsc.brresearchgate.net The optimized conditions were identified as a 47% DES concentration and a solvent flow rate of 5.3 mL/min. ufsc.brresearchgate.net

Subcritical Water Extraction (SWE)

Subcritical Water Extraction (SWE), or Pressurized Hot Water Extraction (PHWE), is an environmentally benign technology that employs water as the sole extraction solvent. extractionmagazine.com The process uses water at temperatures between its boiling point (100°C) and its critical point (374°C) under sufficient pressure to maintain the liquid phase. extractionmagazine.com Under these conditions, the polarity of water decreases significantly, allowing it to act like an organic solvent such as methanol or ethanol, thereby enabling the extraction of a wide range of compounds.

In the context of jaboticaba processing, SWE has been primarily applied to the solid residue left after the initial extraction of anthocyanins. ufsc.brresearchgate.net This sequential approach uses SWE to efficiently recover other valuable compounds, particularly pectin (B1162225), from the fruit's by-product. researchgate.net Studies have shown that SWE can produce pectin yields 1.5 to 1.8 times higher than conventional heating and stirring methods. ufsc.br The process can be further enhanced by using DES as a modifier (SWE-DES). Optimized conditions for pectin recovery from jaboticaba by-product using SWE-DES were found to be a temperature of 122°C, an 8% DES concentration, and a flow rate of 2 mL/min. researchgate.net This method not only increased the pectin yield but also resulted in a higher content of galacturonic acid and greater antioxidant capacity in the extracted pectin. ufsc.brresearchgate.net

Table 3: Comparison of Conventional vs. Non-Conventional Extraction of Jaboticaba Compounds
MethodTarget Compound(s)Key AdvantagesTypical Conditions/FindingsReference
Agitated Bed (Conventional)AnthocyaninsSimple, well-established.74% ethanol, 50°C. Yields up to 284.09 mg/100g. nih.govresearchgate.net
UAE (Conventional/Enhanced)Anthocyanins, PhenolicsFaster, improved yield over simple maceration.10-20 min sonication, often with acidified ethanol or water. nih.govscielo.br
PLE-DES (Green)AnthocyaninsHigh efficiency, automated, reduced solvent. 50% higher yield than conventional solvents.90°C, 47% DES solution. ufsc.brresearchgate.net
SWE-DES (Green)Pectin (from by-product)Uses water as solvent, high yield. 1.5-1.8x higher yield than conventional.122°C, 8% DES solution. ufsc.brresearchgate.net

Deep Eutectic Solvent (DES)-Mediated Extraction Systems

Deep Eutectic Solvents (DES) have emerged as green and efficient alternatives for extracting bioactive compounds, including this compound, from plant matrices like jaboticaba peel. sci-hub.seufsc.br These solvents, typically composed of a hydrogen bond donor and a hydrogen bond acceptor, offer high solubilization ability, low toxicity, and enhanced stability for target compounds. ufsc.br

Research has shown that DES systems can be tailored for the selective extraction of specific compounds. For instance, a DES composed of choline chloride and propylene glycol (ChCl:Pro) in a 1:1 weight-for-weight ratio was found to be particularly effective for anthocyanin recovery from jaboticaba peel, achieving yields of 12.8 mg/g at 50°C. Another study identified a DES of choline chloride and propylene glycol as promising for anthocyanin extraction, while a system of citric acid, glucose, and water was more effective for recovering pectin. ufsc.br The use of Natural Deep Eutectic Solvents (NADES) is also considered a viable alternative for the sequential extraction of anthocyanins and pectin. sci-hub.se

Combining DES with other technologies, such as Pressurized Liquid Extraction (PLE), has been shown to significantly enhance yields. The use of DES aqueous solutions in PLE systems resulted in anthocyanin yields approximately 50% higher than those achieved with conventional solvents. ufsc.br This synergy underscores the potential of DES-mediated systems to improve extraction efficiency while adhering to green chemistry principles.

Table 1: Examples of Deep Eutectic Solvent Systems for Jaboticaba Extraction

DES Components Ratio (w/w) Target Fraction Extraction Conditions Reported Yield/Outcome Reference
Choline Chloride:Propylene Glycol (ChCl:Pro) 1:1 Anthocyanins 50°C 12.8 mg/g
Choline Chloride:Malic Acid (ChCl:Ma) - Anthocyanins - Resulted in highest bioactivity and stability ufsc.br
Citric Acid:Glucose:Water (Ca:Glu:Wa) 1:9 (DES:Water) Pectin - More effective for pectin recovery ufsc.br

Supercritical Fluid Extraction (SCF) Applications

Supercritical Fluid Extraction (SFE) is an environmentally friendly technology that utilizes supercritical fluids, most commonly carbon dioxide (scCO2), as solvents. sci-hub.senih.gov This method is advantageous as it allows for extraction at low temperatures, minimizing the thermal degradation of sensitive compounds like this compound, and avoids the use of toxic organic solvents. nih.gov

In the context of jaboticaba, SFE has been successfully applied to obtain extracts rich in antioxidant compounds. sci-hub.seresearchgate.net One study detailed the use of supercritical CO2 at a pressure of 5000 psi and a temperature of 50°C, with ethanol added as a co-solvent to modify the polarity of the supercritical fluid and improve extraction efficiency. scirp.orgscirp.org The resulting extract demonstrated a high free radical scavenging capacity of 90.80%, indicating an effective recovery of bioactive compounds. scirp.orgscirp.org The process involves pumping liquid CO2, heating it to a supercritical state, and passing it through the raw material (e.g., ground jaboticaba peel) in an extractor. youtube.com By manipulating pressure and temperature in a subsequent separator, the CO2 becomes a gas, losing its solvent power and precipitating the extracted compounds. youtube.com

Table 2: Supercritical Fluid Extraction Parameters for Jaboticaba

Parameter Value Reference
Supercritical Fluid Carbon Dioxide (CO2) sci-hub.se
Co-solvent Ethanol scirp.orgscirp.org
Pressure 5000 psi scirp.orgscirp.org
Temperature 50°C scirp.orgscirp.org

Chromatographic and Non-Chromatographic Fractionation Strategies for Enrichment

Following initial extraction, various fractionation strategies are employed to enrich the concentration of this compound and separate it from other co-extracted compounds.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used chromatographic technique for sample clean-up and fractionation. csic.es In the analysis of jaboticaba extracts, SPE has been utilized to enrich specific classes of compounds. For example, polymeric SPE tubes have been used to fractionate jaboticaba extracts, allowing for the enrichment of desired compounds in specific fractions. muc.edu.cn

Dispersive solid-phase extraction (d-SPE) has also been evaluated as an effective clean-up step in the determination of phenolic compounds from jaboticaba peel. scientiaplena.org.brresearchgate.net This method involves dispersing sorbent materials directly into the extract. Studies have tested various sorbents, including diatomaceous earth, chitosan, and graphitized carbon black (GCB), to optimize the removal of interfering substances and improve the purity of the target analyte fraction. researchgate.net SPE is also effective in targeted applications, such as using specific columns to retain and concentrate ellagitannins from a crude extract. csic.es

Molecular Imprinting Techniques for Selective Isolation

Molecular Imprinting is an advanced technique used to create polymers with tailor-made recognition sites for a specific target molecule or its structural analogues. nih.govjysco.com These Molecularly Imprinted Polymers (MIPs) are synthesized by polymerizing functional monomers in the presence of a template molecule (in this case, potentially this compound). youtube.com After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to the target analyte, enabling highly selective rebinding. youtube.com

While direct studies on the use of MIPs for the specific isolation of this compound are not prominent in the literature, the technique holds significant potential. Research has demonstrated the successful use of MIPs for the selective separation of other structurally related phenolic compounds. nih.gov For instance, an ellagic acid-imprinted polymer was used to effectively separate phenolic compounds from raspberry extracts. nih.gov Given that ellagic acid is also a component of jaboticaba extracts, this approach serves as a strong proof-of-concept. nih.gov A MIP designed for this compound could offer unparalleled selectivity, allowing for its efficient isolation from complex matrices even in the presence of other similar compounds. jysco.com

Optimization of Extraction Parameters for Yield Enhancement

Maximizing the yield of this compound requires the careful optimization of various extraction parameters, which are highly dependent on the chosen methodology. sci-hub.se

For Ultrasound-Assisted Extraction (UAE), variables such as pH, temperature, solvent composition, and extraction time have been systematically studied to enhance the recovery of anthocyanins and other phenolic compounds. scielo.brscielo.br Research indicates that an acidic pH, often around 1.5, is optimal for anthocyanin extraction as it helps disrupt cell membranes and improve stability. nih.govresearchgate.net Extraction time is also critical; for UAE, a duration of around 20 minutes has been identified as optimal to maximize yield without causing significant degradation of the target compounds. nih.gov The concentration of the solvent, such as aqueous ethanol, is another key factor, with concentrations between 60% and 80% showing high efficiency for agitated bed extraction. researchgate.net

In more advanced systems like Pressurized Liquid Extraction (PLE) using Deep Eutectic Solvents (DES), parameters including the percentage of DES in the aqueous solution, temperature, and solvent flow rate are optimized. ufsc.br Response surface methodology (RSM) coupled with experimental designs like the Box-Behnken design is often employed to identify the ideal conditions for maximizing recovery. scielo.brscielo.br For example, an optimized PLE-DES method utilized a 47% DES solution at 90°C with a flow rate of 5.3 mL/min. ufsc.br

Table 3: Optimized Parameters for Enhancing Bioactive Compound Yield from Jaboticaba

Extraction Method Parameter Optimized Value/Range Target Compounds Reference
Ultrasound-Assisted Extraction (UAE) pH 1.5 Cyanidin-3-O-glucoside, Ellagic Acid nih.gov
UAE Time 20 minutes Phenolic Compounds nih.gov
UAE Ethanol Concentration 46% Monomeric Anthocyanins nih.gov
UAE (with Methanol) Methanol Concentration 51% Total Anthocyanins scielo.br
Agitated Bed Extraction Ethanol Concentration 60% - 80% Anthocyanins researchgate.net
PLE with DES DES Concentration 47% (in water) Anthocyanins ufsc.br

Chemical Synthesis and Structural Modification of Jaboticabin

Total Synthesis Approaches for Jaboticabin (B602120) Production

The total synthesis of this compound has been successfully achieved through multi-step processes. muc.edu.cncuny.edu These synthetic routes provide a reliable source of the compound for research purposes, independent of natural extraction, which can be variable. Reports indicate that the synthesis can be accomplished in eight to nine linear steps. cuny.edu

The synthesis of this compound typically starts from commercially available precursors, such as phloroglucinol (B13840) and 3,4-dihydroxybenzoic acid. cuny.edu One documented pathway begins with the known intermediate phloroglucinol triacetate. muc.edu.cn

A key step in the synthesis involves the selective condensation of two main fragments, an acid-protected phenol (B47542) and a phenol-protected acid, to form the characteristic ester linkage of the depside structure. A reagent such as trifluoroacetic acid anhydride (B1165640) is used to facilitate this condensation. nih.gov The final step in the synthesis is typically a deprotection reaction, for instance, using palladium on carbon (Pd/C) in a hydrogen atmosphere to remove benzyl (B1604629) protective groups, yielding the final this compound molecule. nih.gov

Key intermediates are formed and characterized at various stages of the synthesis. An example of an early-stage intermediate is generated through the allylation of phloroglucinol triacetate. muc.edu.cn The characterization of these intermediates is crucial for ensuring the correct progression of the synthesis.

Table 1: Illustrative Reaction Pathway for Depside Synthesis

StepDescriptionReagents and Conditions Example
1Protection of Phenolic GroupsBenzyl bromide (BnBr), K₂CO₃, acetone
2OxidationNaClO₂, NaH₂PO₄, DMSO/H₂O
3Selective DeprotectionPd/C, H₂, ethyl acetate
4Ester CondensationTrifluoroacetic acid anhydride, toluene
5Final DeprotectionPd/C, H₂, ethyl acetate

This table is a representative example of steps involved in the synthesis of depsides, like anziaic acid, which shares structural similarities with this compound. nih.gov

Achieving high purity and yield in this compound synthesis requires rigorous control over reaction conditions. Factors such as temperature, the purity of solvents, and the specific catalysts used must be carefully documented and controlled. mt.com For instance, minimizing batch-to-batch variability is essential, which can be achieved by controlling environmental factors like humidity and temperature during the synthesis process.

Purification protocols are implemented at various stages to isolate the desired intermediates and the final product. Column chromatography, particularly over silica, is a common method used to purify the compounds generated during the synthesis. muc.edu.cn The purity of the final compound and its intermediates is often confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and melting point analysis. nih.gov For pharmacological assays, a purity of ≥95% is often required.

Design and Synthesis of this compound Analogues and Derivatives

Following the successful total synthesis of this compound, researchers have also created synthetic derivatives and analogues to explore their potential for enhanced biological activity. cuny.edu The design of these analogues often involves modifying specific functional groups on the this compound scaffold.

The synthesis strategy for these derivatives generally follows the same pathway established for the parent molecule. nih.gov This involves preparing modified monomer units (acid-protected phenols and phenol-protected acids) with different substituents. These modified intermediates are then condensed to create the desired analogue. nih.gov This systematic approach allows for the creation of a library of related compounds for further study. nih.gov

Structure-Activity Relationship (SAR) Studies of Synthetic Derivatives

Structure-Activity Relationship (SAR) studies are conducted on the synthesized this compound derivatives to understand how specific structural features influence their biological activity. cuny.edu By comparing the activity of the various analogues to that of the parent this compound molecule, researchers can identify which parts of the structure are essential for its effects.

These studies involve testing the synthetic derivatives in biological assays. cuny.edu For example, in the study of the related depside anziaic acid, a series of analogues were synthesized and tested to develop a preliminary SAR based on topoisomerase inhibition and antibacterial activity. nih.gov This type of investigation is crucial for the rational design of new therapeutic agents with improved potency and selectivity.

Analytical Characterization and Quantification of Jaboticabin in Complex Matrices

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is fundamental to unambiguously determine the molecular structure of Jaboticabin (B602120). These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the carbon-hydrogen framework. thieme-connect.com Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively. nih.gov For instance, ¹H NMR can confirm the presence of specific structural motifs. A ¹H NMR spectrum of this compound recorded in deuterated methanol (B129727) (CD₃OD) provides the necessary resolution to identify the aromatic protons on the two phenolic rings, the methylene (B1212753) protons of the linker, and the methyl protons of the methoxy (B1213986) group. researchgate.net

This compound Structural Fragment Expected ¹H NMR Chemical Shift (δ) Range (ppm) Description
Aromatic Protons6.0 - 8.0Signals corresponding to protons on the dihydroxy- and trihydroxy-substituted benzene (B151609) rings.
Methylene Protons (-CH₂-)~3.7A singlet peak corresponding to the two protons on the carbon adjacent to the carbonyl group.
Methoxyl Protons (-OCH₃)~3.6A singlet peak corresponding to the three protons of the methyl ester group.

This table is illustrative and based on typical chemical shifts for the functional groups present in this compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. Unlike unit mass resolution techniques, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.comhilarispublisher.com This high degree of accuracy makes it possible to determine a unique molecular formula, distinguishing this compound from other isomers or compounds with the same nominal mass. bioanalysis-zone.comamericanpharmaceuticalreview.com The exact mass is a critical parameter for confirming the identity of the compound in complex samples. americanpharmaceuticalreview.com

Parameter Value Source
Molecular FormulaC₁₆H₁₄O₈ nih.gov
Monoisotopic Mass334.06886740 Da nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. wikipedia.org The technique measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to different types of chemical bonds. mdpi.com The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, key absorptions would include those for hydroxyl (O-H), carbonyl (C=O), and ether (C-O-C) groups, confirming its phenolic and ester (depside) nature. mdpi.com

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
Phenolic O-H3600 - 3200Stretching
Carbonyl C=O (Ester)~1720Stretching
Aromatic C=C1600 - 1450Ring Stretching
Ester C-O-C1300 - 1100Asymmetric & Symmetric Stretching

This table is based on general FTIR correlation data for the functional groups in this compound.

UV/Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. libretexts.orgtechnologynetworks.com Molecules with conjugated π-systems, such as the aromatic rings in this compound, exhibit characteristic absorption spectra. msu.edu The presence of multiple phenolic rings and a carbonyl group in its structure means this compound strongly absorbs UV light. The position of maximum absorbance (λmax) can be used as an identifying characteristic and is essential for detection in methods like HPLC-PDA. The aromatic rings typically result in strong absorption bands in the UV region. nih.gov

Structural Feature Expected Absorption Range (nm) Electronic Transition
Benzene Rings250 - 290π → π
Carbonyl Group280 - 300n → π (weak)

This table is illustrative, based on the chromophores present in the this compound structure.

Advanced Chromatographic-Mass Spectrometric Methods for Identification and Quantification

To analyze this compound in complex matrices like fruit peels, separation techniques must be coupled with sensitive detectors. researchgate.net This combination allows for the isolation of the target compound from a multitude of other components before its identification and quantification.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that uses columns with smaller particle sizes (typically under 2 µm) to achieve faster and more efficient separations than traditional HPLC. thieme-connect.commdpi.com When coupled with a Photodiode Array (PDA) detector, the system can separate this compound from other related phenolic compounds, such as anthocyanins and ellagic acid derivatives, while simultaneously collecting UV-Vis spectra for each peak. researchgate.net This dual information—retention time from the UPLC and the UV spectrum from the PDA—provides a high degree of confidence in peak identification. Validated UPLC-PDA methods are recommended for routine monitoring and can offer excellent linearity and precision for quantification.

UPLC-PDA Parameter Typical Value/Condition Purpose
ColumnReversed-phase C18 (e.g., UPLC BEH C18, 1.7 µm)Separation based on hydrophobicity. thieme-connect.commdpi.com
Mobile PhaseGradient of aqueous acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). thieme-connect.commdpi.comElution of compounds from the column.
Flow Rate0.3 - 0.5 mL/minControls the speed of the separation. thieme-connect.commdpi.com
Column Temperature30 - 40 °CEnsures reproducible retention times. mdpi.com
PDA DetectionScanned from 200-600 nm; specific wavelength (e.g., 280 nm) used for quantification.Provides spectral data for identification and absorbance data for quantification.
Linearity Range0.05–10 µg/mL (example for a related validated method)The concentration range over which the method is accurate.
Precision≤2.5% RSD (example for a related validated method)The degree of repeatability of the measurement.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS, TOF-MS, ESI-TOF-MS)

High-Performance Liquid Chromatography (HPLC) coupled with various mass spectrometry detectors is a cornerstone for the analysis of this compound. muc.edu.cnresearchgate.netnih.govembrapa.br This combination allows for the separation of this compound from other compounds in a complex mixture, followed by its highly sensitive and specific detection and identification based on its mass-to-charge ratio and fragmentation patterns.

HPLC-MS/MS (Tandem Mass Spectrometry): This technique involves multiple stages of mass analysis. lcms.cz A precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. lcms.cz This process provides a high degree of structural information, confirming the identity of this compound even in the presence of interfering compounds. nih.gov Studies have utilized UHPLC-MS/MS systems for the analysis of jabuticaba extracts, preparing samples at a concentration of 1 mg/mL in a methanol-water mixture. mdpi.com

HPLC-TOF-MS (Time-of-Flight Mass Spectrometry): TOF-MS measures the mass-to-charge ratio of ions by determining the time it takes for them to travel through a flight tube. muc.edu.cnresearchgate.netnih.gov This method is known for its high mass accuracy and resolution, enabling the precise determination of the elemental composition of this compound and distinguishing it from other compounds with similar nominal masses. muc.edu.cnnih.gov High-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) has been successfully employed to acquire mass spectra of this compound in both positive and negative ionization modes. muc.edu.cn In one study, the capillary voltages were set to 3000 V (positive mode) and 2700 V (negative mode), with a cone voltage of 30 V. muc.edu.cn

LC-ESI-TOF-MS: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. muc.edu.cnresearchgate.netfoodsciencejournal.com When coupled with TOF-MS, it provides a powerful tool for the identification and characterization of this compound and other phenolic compounds in fruit extracts. muc.edu.cnresearchgate.net Research has demonstrated the use of LC-ESI-TOF-MS for the comparative analysis of phenolic compounds in fermented and non-fermented jaboticaba pomace. researchgate.netfoodsciencejournal.com

A study focusing on the marker compounds in Myrciaria cauliflora (jaboticaba) and Myrciaria vexator (false jaboticaba) utilized HPLC-PDA and LC-TOF-MS. muc.edu.cnnih.gov This research successfully identified this compound in both fruits. muc.edu.cnnih.gov The analysis was performed using a system equipped with a photodiode array detector and a TOF mass spectrometer, with mass spectra acquired over a range of m/z 100–1500. muc.edu.cn

Liquid Chromatography-Tandem Quadrupole Detector Mass Spectrometry (LC-TQD-MS) for Targeted Quantification

For precise and sensitive quantification of this compound, Liquid Chromatography-Tandem Quadrupole Detector Mass Spectrometry (LC-TQD-MS) is an invaluable tool. bruker.comwashington.eduwaters.comwaters.com This technique operates on the principle of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. This high specificity allows for the accurate quantification of this compound even at low concentrations in complex biological matrices, minimizing interference from other components. bruker.com The use of a tandem quadrupole mass spectrometer enhances selectivity and sensitivity, making it ideal for routine quantitative analysis. bruker.comwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

In the analysis of jaboticaba, headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS to extract and concentrate volatile organic compounds (VOCs) from the sample. mdpi.comscielo.org.peresearchgate.net Studies have identified numerous VOCs, including terpenes, esters, and alcohols, which are key to the fruit's aromatic profile. mdpi.com For instance, one study identified 71 volatile compounds in Myrciaria jaboticaba fruit, with terpenes being the most abundant class. scielo.org.peresearchgate.net Another study compared GC and HPLC for the quantification of organic acids in jaboticaba, confirming the presence of succinic and citric acids through GC-MS analysis of their trimethylsilyl (B98337) derivatives. scielo.br

Method Validation Protocols: Selectivity, Linearity, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of analytical methods is essential to ensure the reliability and accuracy of the data generated for this compound quantification. certified-laboratories.comresearchgate.netwjarr.comms-editions.cl This process involves evaluating several key parameters as outlined by international guidelines. researchgate.netwjarr.com

Selectivity/Specificity: This parameter ensures that the analytical method can unequivocally measure this compound in the presence of other components that are expected to be present in the sample matrix. certified-laboratories.comresearchgate.net Chromatographic separation and the specificity of mass spectrometric detection are key to achieving high selectivity. ms-editions.cl

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of this compound over a specific range. certified-laboratories.comresearchgate.net This is typically evaluated by analyzing a series of standard solutions at different concentrations and performing a linear regression analysis. For example, a study validating a method for yangambin (B1684255) reported a good linearity in the range of 3.3–16.5 µg/mL with a correlation coefficient of 0.9952. ms-editions.cl

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. certified-laboratories.comresearchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). wjarr.com For instance, a validated UPLC method for monitoring impurities reported a precision of ≤2.5% RSD.

Limit of Detection (LOD): The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. certified-laboratories.comresearchgate.netdemarcheiso17025.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. certified-laboratories.comresearchgate.netdemarcheiso17025.com For example, a validated HPLC method for yangambin determined the LOD and LOQ to be 1.19 and 3.97 μg/mL, respectively. ms-editions.cl

The table below summarizes typical validation parameters, though specific values for this compound analysis would be determined during method development.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the retention time of the analyte.
Linearity Proportionality of the signal to the analyte concentration.Correlation coefficient (r²) > 0.99.
Precision (RSD) Closeness of repeated measurements.RSD ≤ 15% (higher for lower concentrations).
Limit of Detection (LOD) Lowest concentration that can be detected.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) Lowest concentration that can be accurately quantified.Signal-to-noise ratio ≥ 10.

Chemometric Approaches for Data Analysis and Pattern Recognition

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. muc.edu.cnresearchgate.netmdpi.comnih.gov In the context of this compound analysis, chemometrics is used to analyze complex datasets generated by techniques like HPLC-MS, helping to identify patterns and differentiate between samples based on their chemical composition. muc.edu.cnresearchgate.netmdpi.comnih.gov

Principal Component Analysis (PCA) for Compositional Differentiation

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original information. researchgate.netmdpi.comnih.gov In the analysis of jaboticaba extracts, PCA can be applied to the chromatographic and mass spectrometric data to visualize the differences and similarities between samples from different species, geographical origins, or processing methods. muc.edu.cnresearchgate.netmdpi.comnih.govpan.olsztyn.pl

For example, a study used PCA to differentiate between Myrciaria cauliflora and Myrciaria vexator based on their chemical profiles obtained by LC-TOF-MS. muc.edu.cnresearchgate.net The PCA plot showed a clear separation between the two species, with the first two principal components (PC1 and PC2) accounting for a significant portion of the total data variability. muc.edu.cn Another study used PCA to evaluate the compositional differences in jabuticaba peel extracts prepared by various methods, with PC1 and PC2 explaining 65.46% and 25.06% of the total variance, respectively. mdpi.com This analysis helps in identifying the chemical markers, including this compound, that contribute most to the differentiation between groups. muc.edu.cnresearchgate.net

Mechanistic Investigations of Jaboticabin S Biological Activities in Vitro and Non Clinical in Vivo Models

Anti-inflammatory Properties

Studies have demonstrated that jaboticabin (B602120) exhibits significant anti-inflammatory effects, primarily through the modulation of key signaling molecules and pathways involved in the inflammatory response.

A key mechanism of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. Research has specifically highlighted its effect on Interleukin-8 (IL-8), a chemokine crucial for recruiting and activating neutrophils in inflammatory responses. nih.govnih.govnih.gov In a cellular model using human small airway epithelial cells, this compound was shown to inhibit the production of IL-8. nih.govacs.orgresearchgate.net This inhibitory effect was observed when the cells were treated with cigarette smoke extract, a known inducer of inflammation and oxidative stress relevant to respiratory diseases. nih.govacs.orgresearchgate.net This finding suggests that this compound can directly interfere with the signaling cascade that leads to the expression and secretion of key inflammatory mediators in airway cells.

The anti-inflammatory activities of this compound have positioned it as a compound of interest for chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD). acs.orgresearchgate.netscispace.com The in vitro model of human small airway epithelial cells exposed to cigarette smoke extract serves as a relevant preclinical model for COPD. researchgate.net In this context, the demonstrated ability of this compound to inhibit IL-8 production points to its potential to modulate the inflammatory pathways that drive the pathogenesis of COPD. acs.orgresearchgate.net By reducing the levels of this potent neutrophil chemoattractant, this compound may help to mitigate the chronic neutrophilic inflammation that is a hallmark of COPD. acs.org These findings suggest that this compound and other polyphenols from jaboticaba could be beneficial for managing chronic respiratory diseases. nih.govacs.org

Antioxidant Mechanisms

This compound's biological activities are also strongly linked to its antioxidant properties, which have been characterized through various standard assays and cellular models.

This compound has been identified as having antiradical activity. acs.orgresearchgate.net Studies evaluating extracts from jaboticaba, of which this compound is a known constituent, have consistently shown potent radical scavenging capabilities. The antioxidant potential of these extracts has been quantified using common in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netcgu.edu.twnih.govnih.govresearchgate.net

Research on extracts from the seeds and peel of Myrciaria cauliflora, which are known to be rich in polyphenols like this compound, has determined their 50% maximal inhibitory concentration (IC50) values, indicating high antioxidant efficacy. researchgate.net For example, an ethanol (B145695) extract of the peel demonstrated a significant ability to scavenge DPPH radicals. researchgate.net

Plant Part/ExtractAssayIC50 Value (µg/mL)
Ethanol Extract of P. cauliflora SeedsDPPH27
Ethanol Extract of P. cauliflora PeelDPPH37

By scavenging free radicals, this compound can help attenuate oxidative stress in biological systems. researchgate.net This has been demonstrated in cellular models where jaboticaba compounds showed protective effects. researchgate.net For instance, in the previously mentioned studies with human small airway epithelial cells, the inflammation was induced by cigarette smoke extract, which is also a potent source of oxidative stress. acs.orgresearchgate.net The anti-inflammatory effects observed are therefore closely linked to the antioxidant capacity of the compounds, suggesting a mechanism that involves mitigating oxidative damage to cellular components. researchgate.net

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., HT29, HCT116 colon cancer, lung cancer, white blood cells)

Research has explored the potential of jaboticaba constituents in oncology, focusing on their ability to inhibit the growth of cancer cells. Studies have primarily utilized extracts from the fruit's peel and seeds, which contain this compound, to evaluate antiproliferative and cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Extracts from jaboticaba peels have demonstrated antiproliferative effects against leukemic and prostate cancer cells. nih.gov Furthermore, water extracts of jaboticaba seeds have shown potent, concentration-dependent antiproliferative and cytotoxic activity against human oral carcinoma cell lines (HSC-3). researchgate.netnih.gov The mechanism of action in these oral cancer cells was found to involve the induction of apoptosis. researchgate.netcgu.edu.twnih.gov

Plant Part/ExtractCell LineActivityIC50 Value (µg/mL)
Water Extract of Jaboticaba SeedsHSC-3 (Oral Carcinoma)Cytotoxic~15

While these studies establish the anticancer potential of jaboticaba extracts, further research is required to isolate the specific effects of this compound on colon cancer cell lines such as HT29 and HCT116, as well as on lung and white blood cancer cells, and to elucidate its precise role in the observed cytotoxicity.

Investigation of Cellular Transport and Bioaccessibility In Vitro (e.g., Caco-2 Cell Model)

The intestinal absorption and bioavailability of phenolic compounds, such as this compound, are critical determinants of their potential biological activity. In vitro models that simulate gastrointestinal digestion are employed to assess the bioaccessibility of these compounds, which is the fraction released from the food matrix and available for absorption.

Studies on jaboticaba peel powder (JPP), a primary source of this compound and other polyphenols, reveal that the bioaccessibility of these compounds varies significantly by chemical class. researchgate.net An investigation using a static in vitro digestion model, followed by a colonic fermentation assay with human feces, demonstrated that anthocyanins, a major group of pigments in jaboticaba, exhibit low bioaccessibility, ranging from 0.08% to 2.3%. researchgate.net In contrast, other phenolic constituents show considerably higher release rates. Most hydrolyzable tannins and flavonols were found to have greater bioaccessibility than anthocyanins. researchgate.net Despite their low bioaccessibility, anthocyanins were the most plentiful polyphenols in both the original JPP and the bioaccessible intestinal fraction. researchgate.net

Research indicates that after simulated salivary, gastric, and intestinal digestion, a significant portion of phenolic compounds from JPP is not immediately bioaccessible and thus reaches the colon to be metabolized by gut microbiota. mdpi.com The stability and release of these compounds are influenced by factors such as pH changes throughout the digestive tract. For instance, the bioaccessibility of anthocyanins can decrease during the intestinal phase, possibly due to their instability in the alkaline environment. researchgate.net Conversely, the bioaccessibility of ellagic acid has been shown to increase, which may be due to its release from insoluble ellagitannins under intestinal conditions. researchgate.netresearchgate.net

Strategies such as microencapsulation have been explored to enhance the stability and bioaccessibility of jaboticaba polyphenols. One study found that the bioaccessibility of polyphenols was significantly higher in microencapsulated jaboticaba juice compared to non-encapsulated juice following simulated gastrointestinal digestion. mdpi.com

Table 1: Bioaccessibility of Phenolic Compound Classes from Jaboticaba Peel Powder (JPP) after In Vitro Digestion

Phenolic Compound ClassReported Bioaccessibility Range (%)Source
Anthocyanins0.08 – 2.3 researchgate.net
Hydrolyzable Tannins1.2 – 166.0 researchgate.net
Flavonols0 – 36.8 researchgate.net

Indirect Biological Modulations via Source Extracts

Phenolic compounds from jaboticaba that are not absorbed in the upper gastrointestinal tract become substrates for microbial fermentation in the colon. mdpi.com In vitro studies simulating colonic fermentation of pre-digested jaboticaba by-products have demonstrated significant effects on the gut microbial environment. researchgate.net This fermentation leads to the production of organic acids, causing a gradual decrease in the pH of the environment. researchgate.net

The presence of jaboticaba by-products has been shown to selectively modulate bacterial populations. Specifically, an increase in the abundance of beneficial bacteria such as Lactobacillus spp./Enterococcus spp. and Bifidobacterium spp. was observed during fermentation. researchgate.netnih.gov Concurrently, a decrease in the populations of Bacteroides spp./Prevotella spp. was noted. researchgate.netnih.gov This modulation of the gut microbiota composition is considered a beneficial prebiotic-like effect. researchgate.net

The microbial metabolism of these polyphenols results in the production of short-chain fatty acids (SCFAs), which are known to have various health benefits. researchgate.net The fermentation of jaboticaba peel and seed powder has also been associated with an increase in the abundance of the phylum Bacteroidota and a reduction in Firmicutes in animal models. nih.gov These changes in the microbiota and the production of metabolites like SCFAs represent an indirect mechanism through which the consumption of jaboticaba extracts can exert systemic biological effects. mdpi.comnih.gov

Table 2: Effects of In Vitro Colonic Fermentation of Jaboticaba By-products on Gut Microbiota

ParameterObserved EffectSource
pHDecrease researchgate.netnih.gov
Short-Chain Fatty Acids (SCFAs)Increase researchgate.netnih.gov
Lactobacillus spp./Enterococcus spp.Increase in abundance researchgate.netnih.gov
Bifidobacterium spp.Increase in abundance researchgate.netnih.gov
Bacteroides spp./Prevotella spp.Decrease in abundance researchgate.netnih.gov

Extracts from jaboticaba, rich in a variety of polyphenols, have been investigated in non-clinical in vivo models for their potential to protect the liver and manage lipid levels. Supplementation with jaboticaba peel powder (JPP) has demonstrated significant hepatoprotective and hypolipidemic effects in various animal studies.

In a rat model of type 2 diabetes, JPP supplementation was found to attenuate hyperglycemia and dyslipidemia. nih.gov The treatment also reduced hepatic damage, as indicated by a decrease in serum alanine (B10760859) aminotransferase (ALT) activity and liver hypertrophy. nih.gov The protective effects were associated with an increase in glutathione (B108866) synthesis and modulation of the thiol/disulfide redox balance in the liver. nih.gov

Furthermore, JPP has been shown to prevent hepatic steatosis (fatty liver) in animal models fed high-fat diets. nih.gov This effect is linked to its ability to improve serum lipid profiles and modulate the expression of genes involved in cholesterol metabolism. nih.gov Studies have reported that administration of jaboticaba extracts or peel flour can lead to a significant reduction in plasma total cholesterol and triacylglycerol levels. researchgate.netnih.gov The hypolipidemic effect appears to be associated with the inhibition of pancreatic lipase (B570770) in vitro and may also involve the modulation of gut microbiota and the production of SCFAs, which can influence endogenous cholesterol synthesis. researchgate.net In rabbits fed a high-cholesterol diet, jaboticaba peel phenolic extract (JPPE) reduced serum biomarkers associated with hepatic damage, prevented lipid peroxidation, and mitigated fat accumulation in the liver. researchgate.netsemanticscholar.org

Table 3: Summary of Hepatoprotective and Hypolipidemic Effects of Jaboticaba Extracts in Non-Clinical In Vivo Models

EffectModelKey FindingsSource
HypolipidemicStreptozotocin-induced diabetic ratsReduced plasma total cholesterol by 32% and triacylglycerol by 50%. researchgate.net
HepatoprotectiveRat model of type 2 diabetesAttenuated hepatic damage, reduced serum ALT activity, and liver hypertrophy. nih.gov
Anti-steatotic & HypolipidemicDiet-induced nonalcoholic fatty liver disease rat modelAlleviated hepatic steatosis by improving serum lipid profiles and modulating cholesterol metabolism genes. nih.gov
HepatoprotectiveRabbits on a hypercholesterolemic dietReduced serum biomarkers of hepatic damage and mitigated steatosis. researchgate.netsemanticscholar.org

Research Challenges and Future Directions in Jaboticabin Studies

Methodological Advancements for Enhanced Analytical Sensitivity and Selectivity

A primary challenge in jaboticabin (B602120) research is the development of highly sensitive and selective analytical methods for its detection and quantification in complex biological and food matrices. Current methods, such as high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection and liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying this compound. researchgate.netmuc.edu.cn Specifically, HPLC coupled with electrospray ionization time-of-flight mass spectrometry (LC-TOF-MS) has been used to study the phenolic constituents in jaboticaba fruits. nih.gov

However, to accurately determine its presence and concentration, especially at low levels, more advanced techniques are necessary. Ultra-performance liquid chromatography (UPLC) offers a promising avenue, with validated methods capable of resolving multiple impurities with a linear range of 0.05–10 μg/mL and high precision. For unambiguous structural confirmation, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential supplements to chromatographic data. The development of methods like headspace solid-phase microextraction combined with gas chromatography/mass spectrometry (SPME-GC-MS) can also aid in analyzing the volatile compounds that may be present alongside this compound. researchgate.net

Future advancements should focus on:

Improving Limits of Detection (LOD) and Quantification (LOQ): This will enable the accurate measurement of trace amounts of this compound and its metabolites in various samples.

Minimizing Matrix Effects: Complex sample matrices can interfere with analytical signals, leading to inaccurate quantification. researchgate.net

Developing High-Throughput Methods: Faster and more efficient analytical methods are needed to screen large numbers of samples.

Elucidation of Comprehensive Biosynthetic Pathways for this compound

The complete biosynthetic pathway of this compound in Myrciaria cauliflora remains to be fully elucidated. As a depside, it is understood to be a phenolic compound. The shikimate pathway is a crucial metabolic route for the synthesis of primary metabolites that can serve as precursors for phenolic compounds. issaasphil.org While the general flavonoid pathway is known to be regulated by multiple genes, the specific enzymes and regulatory mechanisms leading to this compound are not yet characterized. researchgate.net

Future research should aim to:

Identify Precursor Molecules: Determining the initial building blocks for this compound synthesis.

Characterize Key Enzymes: Identifying and characterizing the enzymes that catalyze each step of the pathway. acs.org

Understand Genetic Regulation: Investigating the genes that control the expression of these biosynthetic enzymes. nih.gov

Unraveling this pathway could pave the way for biotechnological production of this compound, offering a more sustainable and controlled source compared to extraction from the fruit peel.

Exploration of Novel Biological Targets and Signaling Pathways

Initial research has indicated that this compound possesses anti-inflammatory properties, notably through the inhibition of pro-inflammatory cytokines like interleukin-8 (IL-8). This suggests its potential in managing conditions like chronic obstructive pulmonary disease (COPD). thieme-connect.comersnet.org The mechanism appears to involve the modulation of cytokine production and scavenging of reactive oxygen species (ROS).

However, the full spectrum of its biological targets and the signaling pathways it modulates is largely unknown. Future investigations should broaden the scope to explore other potential mechanisms of action. This could involve studying its effects on various signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation and other cellular processes. nih.govresearchgate.netnih.gov The Signaling Pathways Project (SPP) is a knowledgebase that could be leveraged to identify potential transcriptional targets for this compound. dknet.org

Key areas for future exploration include:

Identifying Protein Targets: Using techniques like affinity chromatography and mass spectrometry to identify specific proteins that this compound binds to.

Mapping Signaling Cascades: Elucidating how this compound influences intracellular communication and gene expression.

Investigating Anti-cancer Potential: Some studies have shown moderate cytotoxicity of this compound towards certain cancer cell lines, warranting further investigation into its potential as a chemopreventive agent. unika.ac.id

Development of Standardized Reference Materials for Research Applications

The availability of high-purity, standardized reference materials is a cornerstone of reliable and reproducible scientific research. For this compound, the lack of readily available and certified reference standards poses a significant challenge. axios-research.comaxios-research.com Companies have started to offer this compound and its impurities as reference standards, which is a crucial step for quality control, method validation, and stability studies in pharmaceutical research. axios-research.comtlcstandards.com

These reference standards are essential for:

Accurate Quantification: Ensuring that the measured amounts of this compound in samples are correct.

Method Validation: Confirming that analytical methods are reliable and fit for purpose.

Impurity Profiling: Identifying and quantifying any related impurities that may be present in extracts or synthetic preparations. veeprho.com

Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for product development. axios-research.com

Future efforts must focus on the large-scale synthesis and certification of this compound reference materials to support the growing research interest in this compound.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

A holistic understanding of this compound's role in the plant and its effects on biological systems requires the integration of "omics" technologies. Metabolomics, in particular, has already been applied to jaboticaba fruit, revealing changes in various metabolites during fruit development and processing. nih.govissaasphil.org These studies have used techniques like LC-TOF-MS to identify a range of phenolic compounds, including this compound. muc.edu.cn

Future research should expand the use of omics to:

Metabolomics: To create a comprehensive profile of the metabolites in jaboticaba and to track the metabolic fate of this compound in biological systems.

Proteomics: To identify changes in protein expression in response to this compound treatment, providing insights into its mechanisms of action.

Transcriptomics: To analyze changes in gene expression, revealing the genetic pathways affected by this compound.

By integrating data from these different omics platforms, researchers can build a more complete picture of this compound's biosynthesis, biological activity, and potential applications.

Broadening the Scope of Non-Clinical In Vivo Mechanistic Studies

While some in vivo studies have been conducted on jaboticaba extracts and have shown promising results, such as increased antioxidant levels in blood plasma, there is a need for more focused non-clinical in vivo studies on purified this compound. unika.ac.idresearchgate.net Existing animal model studies have primarily used crude extracts of jaboticaba peel or seeds, which contain a complex mixture of compounds. csic.esacademicjournals.orgsci-hub.se

Future in vivo research should aim to:

Use Purified this compound: To definitively attribute observed biological effects to this compound itself.

Investigate Pharmacokinetics: To understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Elucidate In Vivo Mechanisms: To confirm the biological mechanisms observed in in vitro studies and to discover new ones.

Explore a Wider Range of Disease Models: To investigate the potential of this compound in various conditions beyond inflammation and oxidative stress.

These studies are essential for bridging the gap between in vitro findings and potential human applications.

Interactive Data Table: Research Focus on this compound

Research Area Key Objectives Relevant Techniques
Analytical Chemistry Enhance sensitivity and selectivity of detection methods. UPLC, HRMS, NMR, SPME-GC-MS
Biosynthesis Elucidate the complete biosynthetic pathway. Genetic Manipulation, Enzyme Assays, Isotopic Labeling
Pharmacology Identify novel biological targets and signaling pathways. Affinity Chromatography, Mass Spectrometry, Cell-based Assays
Standardization Develop certified reference materials. Chemical Synthesis, Purification, Spectroscopic Analysis
Omics Gain a holistic understanding of its biological roles. Metabolomics, Proteomics, Transcriptomics

| In Vivo Studies | Validate mechanisms and explore therapeutic potential. | Animal Models, Pharmacokinetic Analysis |

Table of Compounds Mentioned

Compound Name
This compound
This compound Ethyl Impurity
Delphinidin 3-O-glucoside
Cyanidin-3-O-glucoside
2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid
Syringin
Syringin glucoside
Iso-oenothein C
Oenothein C
Cyanidin-3-O-galactoside
Cyanidin-3-O-arabinose
3,3'-dimethyellagic acid-4-O-sulfate
Gallic acid
Ellagic acid
Quercetin
Tryptophan
Lysine
Vitamin B1
Vitamin B2
Vitamin C
Calcium
Phosphorus
Iron
Pyranocyanin B
Isoquercitrin
Quercimeritrin
Quercitrin
Tannins
Flavonoids
Resveratrol
Superoxide dismutase
Small molecule peptides
Acetaldehyde
Ethanol (B145695)
Sucrose
Glucose
Fructose
Citric acid
Malic acid
Lactic acid
Pyruvic acid
Succinic acid
α-ketoglutaric acid
Shikimic acid
Glutamic acid
GABA
Phenylalanine
Kaempferol
Castalagin
Vescalagin
Chlorogenic acid
Astragalin
Myricetin
Myricetin 3-glucoside
Isoquercetin
Rutin
6-hydroxykaempferol
Apigenin 7-O-glucoside
Apigenin
Dihydroquercetin 3-glucoside
Kuromanine
Ideain
N-acetylcysteine
Alnusiin
Petunidin 3-glucoside
Peonidin 3-glucoside
Delphinidin pentoside
Cyanidin-3-laminaribioside
Celastrol
Alpinetin
Salvianolic acid B
Curcumin
Glycyrrhizin
Isorhamnetin
Hyperoside
Moracin O
Moracin P

Q & A

Q. How should researchers design a systematic review to evaluate this compound’s therapeutic potential?

  • Methodological Answer : Follow PRISMA guidelines with PICO framework: Population (cancer models), Intervention (this compound), Comparison (standard chemotherapeutics), Outcome (IC50, tumor suppression). Assess bias via ROBINS-I tool and synthesize data using RevMan. Address publication bias via funnel plots .

Key Data from Evidence

Compound/ParameterFresh FruitFermentation Broth
Total Polyphenols (mg/g)44.82 ± 0.8944.82 ± 0.89
SOD-like Activity (U/mL)-49,002.5
Resveratrol (mg/g)2.14-
Cytotoxicity (IC50, µM)65 (HT29)30 (mHCT116)

Data adapted from experimental results in and .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.